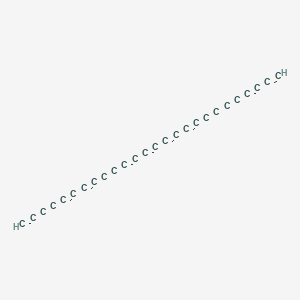
Hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne is a polyacetylene compound characterized by its long carbon chain with alternating triple bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne typically involves the use of coupling reactions to form the extensive conjugated system. One common method is the Glaser coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidant such as oxygen or a peroxide. The reaction conditions often require a solvent like pyridine or dimethylformamide (DMF) and can be conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the Glaser coupling or other coupling reactions such as the Eglinton coupling, which also uses copper catalysts but under different conditions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to partially or fully hydrogenated products.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups along the carbon chain.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Hydrogenation can be performed using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be achieved using halogens (e.g., Br₂, Cl₂) in the presence of light or a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce halogens or other functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne is studied for its electronic properties and potential use in organic semiconductors. Its conjugated system allows for efficient charge transport, making it a candidate for use in organic photovoltaic cells and field-effect transistors.
Biology and Medicine
While direct biological applications are less common, derivatives of this compound may be explored for their bioactivity. Research into similar polyacetylenes has shown potential antimicrobial and anticancer properties, suggesting that this compound could be a starting point for drug development.
Industry
In industry, this compound can be used in the development of advanced materials. Its unique structural properties make it suitable for creating conductive polymers and nanomaterials with specific electronic characteristics.
Mécanisme D'action
The mechanism by which hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne exerts its effects is primarily related to its conjugated system. The alternating triple bonds allow for delocalization of electrons, which facilitates charge transport and interaction with other molecules. This delocalization is crucial for its function in electronic applications and potential bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadeca-1,3,5,7,9,11,13,15,17-nonyne: A shorter polyacetylene with similar electronic properties but different physical characteristics.
Tetradeca-1,3,5,7,9,11,13-heptayne: Another polyacetylene with fewer triple bonds, affecting its reactivity and applications.
Uniqueness
Hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne is unique due to its long carbon chain and high number of triple bonds, which provide a greater degree of conjugation compared to shorter polyacetylenes. This extensive conjugation enhances its electronic properties, making it particularly valuable for applications in organic electronics and materials science.
Propriétés
Numéro CAS |
148877-86-5 |
|---|---|
Formule moléculaire |
C26H2 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne |
InChI |
InChI=1S/C26H2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h1-2H |
Clé InChI |
LPOJVDWLPROGBM-UHFFFAOYSA-N |
SMILES canonique |
C#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


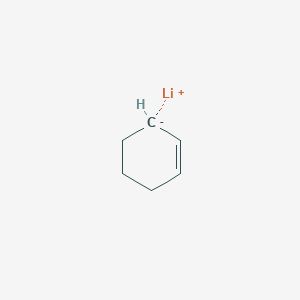
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)
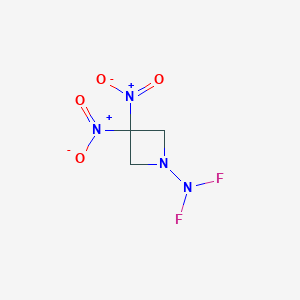
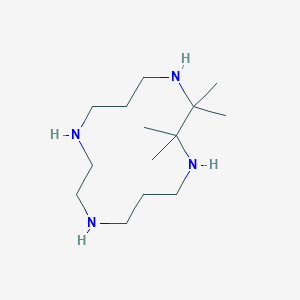
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
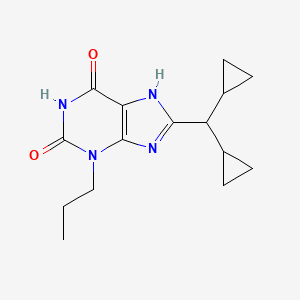
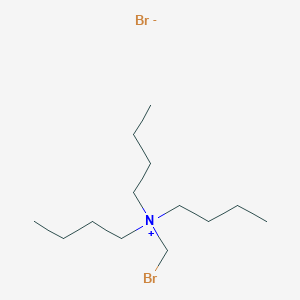

![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)
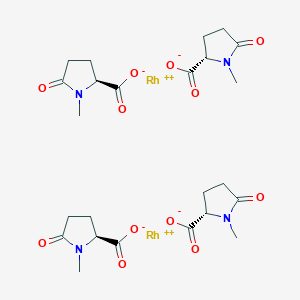
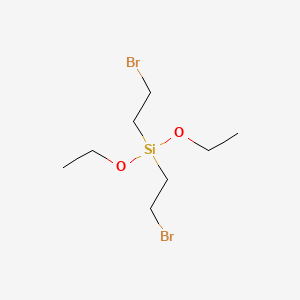
![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
